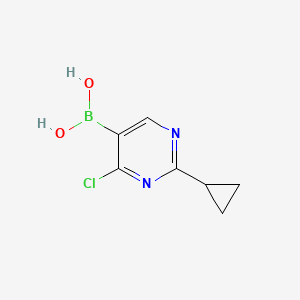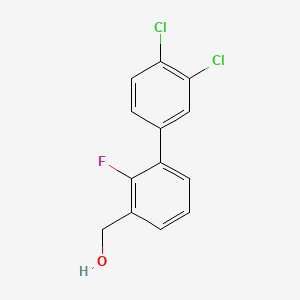
(3',4'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a biphenyl structure, with a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl derivatives followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the halogenation step may involve the use of chlorine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to other functional groups.
Substitution: Halogen atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the biphenyl structure.
科学的研究の応用
Chemistry
In chemistry, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may have potential applications as a pharmaceutical intermediate. Its unique chemical properties can be leveraged to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
作用機序
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to specific targets, leading to various biological effects. The methanol group can also participate in hydrogen bonding, further influencing its activity.
類似化合物との比較
Similar Compounds
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
Compared to similar compounds, (3’,4’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions that are not possible with other similar compounds.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[3-(3,4-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-5-4-8(6-12(11)15)10-3-1-2-9(7-17)13(10)16/h1-6,17H,7H2 |
InChIキー |
CEKIZOYGVJPKTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


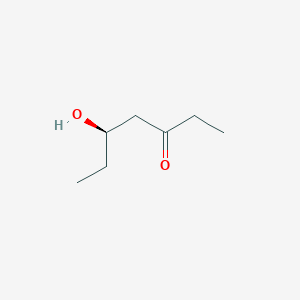
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
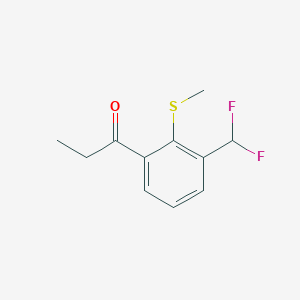

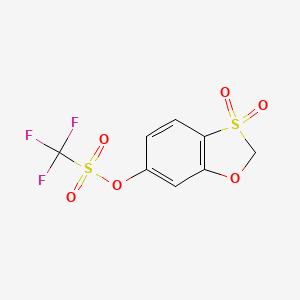
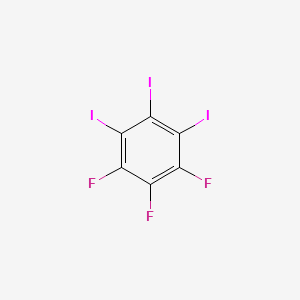
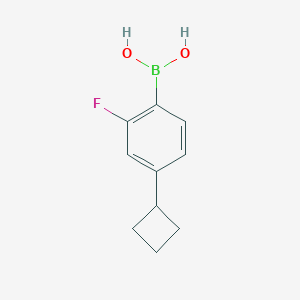
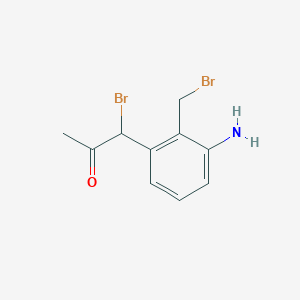
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
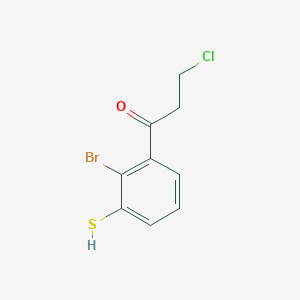
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
